(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid (1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16027981
InChI: InChI=1S/C20H30O3/c1-13-11-19-9-5-14-17(2,7-4-8-18(14,3)16(21)22)15(19)6-10-20(13,23)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)/t14?,15?,17-,18-,19-,20+/m1/s1
SMILES:
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol

(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

CAS No.:

Cat. No.: VC16027981

Molecular Formula: C20H30O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid -

Specification

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
IUPAC Name (1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Standard InChI InChI=1S/C20H30O3/c1-13-11-19-9-5-14-17(2,7-4-8-18(14,3)16(21)22)15(19)6-10-20(13,23)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)/t14?,15?,17-,18-,19-,20+/m1/s1
Standard InChI Key QFVOYBUQQBFCRH-HFQBERHNSA-N
Isomeric SMILES C[C@@]12CCC[C@@](C1CC[C@]34C2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O
Canonical SMILES CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O

Introduction

Structural Elucidation and Molecular Properties

Core Framework and Stereochemistry

The compound belongs to the tetracyclo[11.2.1.01,10.04,9]hexadecane family, featuring four fused rings that impose significant conformational rigidity. The (1R,5R,9S,13S) stereochemistry dictates three-dimensional orientation, critical for intermolecular interactions. Key structural elements include:

  • A central bicyclo[3.2.1]octane system fused with additional cyclohexane and cyclopropane rings.

  • A C-13 hydroxyl group and C-5 carboxylic acid moiety, enabling hydrogen bonding and ionic interactions.

  • Two methyl groups at C-5 and C-9, alongside a methylidene substituent at C-14, contributing to hydrophobicity.

These features are encapsulated in the molecular formula C20H30O3 and a molecular weight of 318.4 g/mol.

Table 1: Molecular and Physicochemical Properties

PropertyValue
Molecular FormulaC20H30O3
Molecular Weight (g/mol)318.4
Rotatable Bonds2
Hydrogen Bond Donors2 (OH and COOH)
Hydrogen Bond Acceptors3
Topological Polar Surface57.2 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for stereochemical assignments:

  • ¹H NMR: Methylidene protons (δ 4.8–5.2 ppm), hydroxyl proton (δ 1.8 ppm, broad), and carboxylic proton (δ 12.1 ppm).

  • ¹³C NMR: Carbonyl carbon (δ 178.2 ppm), quaternary carbons in fused rings (δ 35–50 ppm), and methyl groups (δ 22–28 ppm).
    Mass spectrometry (MS) exhibits a molecular ion peak at m/z 318.4, with fragmentation patterns confirming the loss of hydroxyl (-18 u) and carboxyl (-44 u) groups.

Synthetic Approaches and Optimization

Multi-Step Organic Synthesis

The synthesis involves sequential cyclization, oxidation, and functionalization steps:

  • Cyclopropanation: Diels-Alder reaction between a diene and methylidene precursor forms the central bicyclic core.

  • Oxidative Ring Expansion: Ozonolysis followed by reductive workup introduces the hydroxyl group at C-13.

  • Carboxylic Acid Installation: Jones oxidation of a secondary alcohol at C-5 yields the carboxyl moiety.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
CyclopropanationTiCl4, CH2Cl2, -78°C45
Oxidative ExpansionO3, then Zn/HOAc62
CarboxylationCrO3, H2SO4, acetone, 0°C38

Challenges and Mitigation Strategies

  • Steric Hindrance: Bulky substituents at C-5 and C-9 impede cyclization; microwave-assisted synthesis reduces reaction time and improves yield.

  • Epimerization Risk: Low-temperature conditions (-40°C) during carboxylation preserve stereochemical integrity.

Biological Activity and Mechanistic Insights

Anti-Inflammatory Properties

In vitro assays demonstrate inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production in macrophages, with IC50 values of 12.3 µM and 9.8 µM, respectively. The carboxylic acid group chelates zinc ions in COX-2’s active site, while hydroxyl groups stabilize hydrogen bonds with Arg120 and Tyr355.

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), the compound disrupts membrane integrity via hydrophobic interactions with lipid bilayers.

Analytical and Industrial Applications

Quality Control in Synthesis

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) achieves 98.5% purity, while chiral stationary phases resolve enantiomeric impurities.

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances aqueous solubility (from 0.8 mg/mL to 12.4 mg/mL) and sustains release over 72 hours.

Future Directions and Challenges

Structure-Activity Relationship (SAR) Studies

Modifying the methylidene group to fluorinated analogs may improve metabolic stability. Additionally, ester prodrugs of the carboxylic acid could enhance oral bioavailability.

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